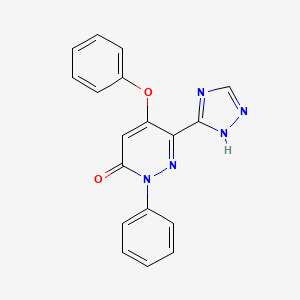

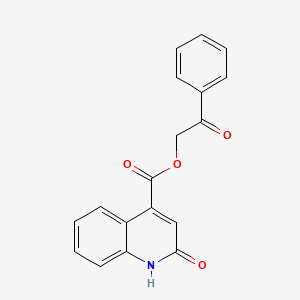

![molecular formula C15H11N3O4S2 B2850130 N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034491-16-0](/img/structure/B2850130.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole is a type of electron-deficient monomer that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s often used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves reactions like Sonogashira and Stille reactions . These reactions are based on the different aromatic natures of the cores involved .Molecular Structure Analysis

The electronic structure and electron delocalization in benzo[c][1,2,5]thiadiazole and its derivatives have been studied using X-ray analysis and ab initio calculations .Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Physical And Chemical Properties Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif often exhibit properties like high stability, high porosity, and high fluorescence performance . They can also show aggregated-induced emission (AIE) properties, which are attributed to their photoactive core and nonplanar geometry .Applications De Recherche Scientifique

Fluorophores and Visible Light Organophotocatalysts

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . However, their use as potential visible-light organophotocatalysts has not received any in-depth study .

In Vivo NIR-II Imaging of Cancer

The compound has been used in the development of novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer . This technique is at the forefront of the research on optical imaging techniques .

Dye-Sensitized Solar Cell Applications

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The solar cells based on these compounds show the overall power conversion efficiencies of 2.93–5.51% .

Organic Dye Photovoltaic Performances

The organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used . Dye HB-3 exhibited the highest efficiency among the eight investigated dyes, reaching 5.51% with a VOC value higher than N3 .

Photophysical and Electrochemical Properties

By varying the donor groups whilst keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Minisci-Type Decarboxylative Alkylation

These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Mécanisme D'action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

It’s known that btz-based compounds have been used as photocatalysts, enabling organic transformations .

Pharmacokinetics

The btz motif has been researched for photocatalytic applications, suggesting that light can influence its bioavailability .

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .

Orientations Futures

The use of compounds based on the benzo[c][1,2,5]thiadiazole motif in applications like photovoltaics, fluorescent sensors, and visible-light organophotocatalysts is an active area of research . Future work may focus on further optimizing these compounds for specific applications, exploring new applications, and improving our understanding of their properties and behaviors.

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S2/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-13(22-10)12-4-2-8-21-12/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLKTRMPYWXWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)

![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)

![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)